2-(2-HYDROXYACETYL)-N-METHYLHYDRAZINE-1-CARBOTHIOAMIDE
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Overview
Description
2-(Hydroxyacetyl)-N-methylhydrazinecarbothioamide is a chemical compound with a unique structure that includes both hydrazine and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXYACETYL)-N-METHYLHYDRAZINE-1-CARBOTHIOAMIDE typically involves the reaction of N-methylhydrazinecarbothioamide with hydroxyacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyacetyl)-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine and thioamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(Hydroxyacetyl)-N-methylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-HYDROXYACETYL)-N-METHYLHYDRAZINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. Additionally, it may interfere with cellular pathways by modifying key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxyacetyl)-N-methylhydrazinecarbothioamide: shares structural similarities with other hydrazine and thioamide compounds, such as:
Uniqueness
The uniqueness of 2-(2-HYDROXYACETYL)-N-METHYLHYDRAZINE-1-CARBOTHIOAMIDE lies in its combined functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H9N3O2S |
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Molecular Weight |
163.20 g/mol |
IUPAC Name |
1-[(2-hydroxyacetyl)amino]-3-methylthiourea |
InChI |
InChI=1S/C4H9N3O2S/c1-5-4(10)7-6-3(9)2-8/h8H,2H2,1H3,(H,6,9)(H2,5,7,10) |
InChI Key |
MAVVRZYYPWSRMR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC(=O)CO |
Origin of Product |
United States |
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